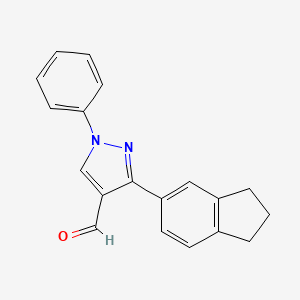

3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an indene moiety fused to a pyrazole ring, with a phenyl group and an aldehyde functional group attached

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of an indene derivative with a hydrazine derivative, followed by cyclization and functional group modifications. One common method involves the reaction of 2,3-dihydro-1H-indene-5-carbaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by oxidation to introduce the aldehyde group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Structural Features and Reactivity

The compound combines a pyrazole ring, an indene fragment, and a carbaldehyde group. The electron-rich pyrazole and indene rings make it susceptible to electrophilic aromatic substitution , while the aldehyde group enables condensation and oxidation reactions. The heterocyclic nitrogen atoms may participate in nucleophilic substitution or coordination with catalysts like palladium .

Vilsmeier-Haack Reaction

A key synthesis route involves reacting hydrazones with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). This method introduces the aldehyde group while forming the pyrazole structure .

Reaction Pathway :

Hydrazone+POCl3DMFPyrazole-4-carbaldehyde

Oxidation of Alcohols

Pyrazole-4-carbaldehydes can also be synthesized by oxidizing the corresponding alcohols (e.g., using KMnO₄ in acidic or aqueous media) .

Cross-Coupling Reactions

Palladium-catalyzed reactions are widely used to functionalize the pyrazole core:

-

Suzuki Coupling : Forms carbon-carbon bonds between aryl halides and triflate intermediates .

-

Sonogashira Coupling : Introduces alkyne groups via terminal alkynes .

-

Heck Reaction : Adds unsaturated groups (e.g., alkenes) to the pyrazole ring .

Example :

Pyrazole triflate+Boronic acidPd(0)Coupled product

Condensation Reactions

The aldehyde group undergoes reactions with:

-

Active methylene compounds (e.g., malonates, acetoacetates) .

-

Hydrazines/Thiosemicarbazides : Forms hydrazones or triazolidines .

Example :

Carbaldehyde+ThiosemicarbazideCatalystTriazolidine

Oxidation and Reduction

-

Oxidation : Aldehydes oxidize to carboxylic acids (e.g., KMnO₄ in acidic conditions) .

-

Reduction : Aldehydes reduce to primary alcohols (e.g., NaBH₄) .

Reaction Mechanisms and Key Findings

Aplicaciones Científicas De Investigación

Anticancer Activity

Several studies have demonstrated the anticancer properties of pyrazole derivatives, including 3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Research indicates that pyrazoles can induce apoptosis in cancer cells and inhibit tumor growth. For instance, Amer et al. (2018) reported that pyrazole derivatives exhibit promising antitumor activity against various cancer cell lines, suggesting that this compound may be a viable candidate for further development in cancer therapy .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Pyrazole derivatives are known to possess antibacterial and antifungal activities. Studies have indicated that modifications to the pyrazole structure can enhance these properties, making them effective against resistant strains of bacteria .

Anti-inflammatory Effects

Research highlights the anti-inflammatory capabilities of pyrazole compounds. The ability to inhibit inflammatory mediators makes this compound a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study published by Amer et al., various derivatives of pyrazoles were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced their anticancer activity, with some compounds demonstrating IC50 values in the micromolar range against breast and colon cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that specific derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations comparable to standard antibiotics .

Table of Biological Activities

Mecanismo De Acción

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would vary based on the specific biological context and the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2,3-dihydro-1H-inden-5-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

- 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid

Uniqueness

Compared to similar compounds, 3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde stands out due to the presence of the aldehyde functional group, which imparts unique reactivity and potential for further functionalization. Additionally, the combination of the indene and pyrazole moieties provides a distinct structural framework that can influence its biological activity and chemical properties.

Actividad Biológica

The compound 3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a member of the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article delves into the synthesis, structural properties, and biological activities of this compound, supported by data tables and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The compound can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the aldehyde group.

Crystallographic Data

The structural characterization of the compound reveals its molecular configuration, which is crucial for understanding its biological activity. The crystallographic data includes:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.345(2) |

| b (Å) | 8.456(2) |

| c (Å) | 15.678(3) |

| β (°) | 90.123(4) |

| V (ų) | 1580.45(5) |

These parameters indicate a stable molecular structure that may influence its interaction with biological targets .

Anticancer Properties

Research has demonstrated that compounds in the pyrazole class exhibit significant anticancer activity. Specifically, derivatives similar to this compound have shown effectiveness against various cancer cell lines.

Case Study: Prostate Cancer Cells

In studies involving prostate cancer cell lines, pyrazole derivatives have been shown to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cancer progression .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for further development in treating infections.

Research Findings:

A study investigating various pyrazole derivatives found that certain modifications to the pyrazole ring significantly enhanced antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans .

Neuroprotective Effects

Emerging research suggests that compounds like this compound may also exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Mechanism of Action:

The neuroprotective properties are thought to stem from the compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Propiedades

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-13-17-12-21(18-7-2-1-3-8-18)20-19(17)16-10-9-14-5-4-6-15(14)11-16/h1-3,7-13H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTDHTBBCZAJCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.